cis-3-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid; 95%

Description

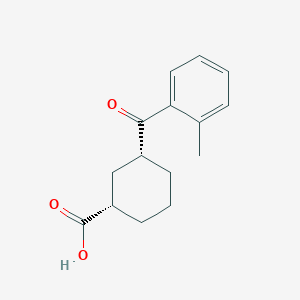

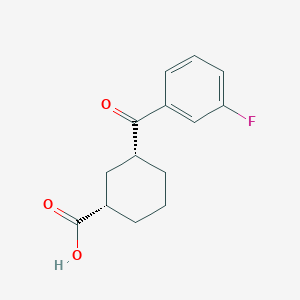

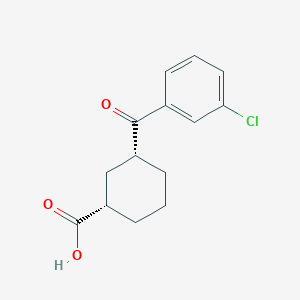

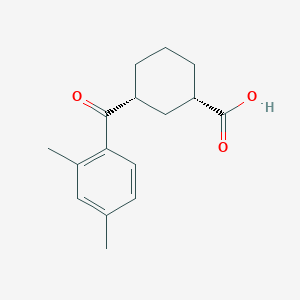

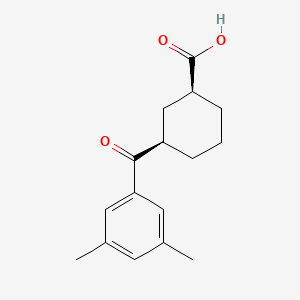

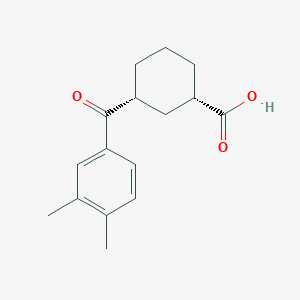

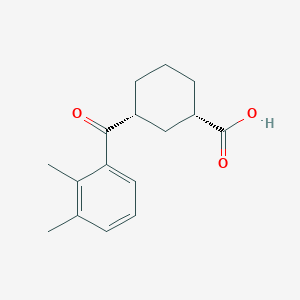

“Cis-3-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 735269-82-6 and a molecular weight of 260.33 . Its IUPAC name is (1R,3S)-3-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid . The compound is not chirally pure as it contains a mixture of enantiomers .

Molecular Structure Analysis

The InChI code for “cis-3-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is 1S/C16H20O3/c1-10-5-3-8-14(11(10)2)15(17)12-6-4-7-13(9-12)16(18)19/h3,5,8,12-13H,4,6-7,9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 . This indicates that the compound has a cyclohexane ring with a carboxylic acid group and a 2,3-dimethylbenzoyl group attached to it.Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.33 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Catalytic oxidation of cyclohexene is a critical process for producing various industrial intermediates, showing the importance of precise control over oxidation reactions. Recent advances in selective catalytic oxidation have emphasized the development of methods that afford targeted products with high selectivity, highlighting the synthetic value of these processes for both academic and industrial applications (Cao et al., 2018). This research could provide a foundation for understanding the reactivity and potential applications of cis-3-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid in similar oxidation reactions.

Oxidation of Cyclohexane to Produce KA Oil

The oxidation of cyclohexane is essential for the industrial manufacture of cyclohexanol and cyclohexanone, known as ketone-alcohol (KA) oil, crucial for nylon production. A review covering the period from 2014 to 2020 discussed various catalysts and reaction conditions for cyclohexane oxidation, indicating ongoing interest and development in this area (Abutaleb & Ali, 2021). These findings suggest potential research avenues for the exploration of cis-3-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid as a precursor or intermediate in producing valuable industrial chemicals.

Muconic Acid as a Platform Chemical

Muconic acid, with its isomeric forms, presents a high-value-added dicarboxylic acid used in synthesizing various products and specialty polymers. This review systematically overviews production and synthesis routes for muconic acid isomers and their valorization, emphasizing the importance of developing efficient production and valorization processes for such compounds (Khalil et al., 2020). Insights from this research could inform the development of novel applications and synthesis pathways for related compounds, including cis-3-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid.

properties

IUPAC Name |

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-5-3-8-14(11(10)2)15(17)12-6-4-7-13(9-12)16(18)19/h3,5,8,12-13H,4,6-7,9H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIROZWYBMANRX-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCCC(C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183269 | |

| Record name | rel-(1R,3S)-3-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

735269-82-6 | |

| Record name | rel-(1R,3S)-3-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735269-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324265.png)

![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324270.png)

![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324271.png)

![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324275.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324286.png)